molecular formula C11H14INO B14322807 1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide CAS No. 105654-04-4

1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide

Cat. No.: B14322807
CAS No.: 105654-04-4
M. Wt: 303.14 g/mol
InChI Key: XNOTZLQOHDPCSE-UHFFFAOYSA-M
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Description

1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide typically involves the quaternization of 1,3-dimethyl-8-oxo-5,6,7,8-tetrahydroquinoline with an alkylating agent such as methyl iodide. The reaction is usually carried out in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylquinolin-2-one: Similar structure but lacks the quaternary ammonium group.

    8-Oxo-5,6,7,8-tetrahydroquinoline: Similar core structure but different functional groups.

Uniqueness

1,3-Dimethyl-8-oxo-5,6,7,8-tetrahydroquinolin-1-ium iodide is unique due to its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

105654-04-4

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-quinolin-1-ium-8-one;iodide

InChI

InChI=1S/C11H14NO.HI/c1-8-6-9-4-3-5-10(13)11(9)12(2)7-8;/h6-7H,3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

XNOTZLQOHDPCSE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C(=O)CCC2)[N+](=C1)C.[I-]

Origin of Product

United States

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